molecular formula C24H15N3O3 B8223883 5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde

5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde

Cat. No.: B8223883
M. Wt: 393.4 g/mol
InChI Key: GJAJJEGWMDUKFM-UHFFFAOYSA-N
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Biological Activity

5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde, commonly referred to as tripicolinaldehyde or TTPD, is a tritopic aldehyde that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological applications. This compound has been investigated for its interactions with various biological systems, particularly in the context of antimicrobial activity and its role as a precursor in the synthesis of porous organic materials.

Molecular Formula: C21H15N3O3
Molecular Weight: 357.36 g/mol
CAS Number: 34374-88-4

Structure

The compound features a benzene core with three picolinaldehyde groups attached, providing a unique framework for further chemical modifications and interactions with biological molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TTPD. It has shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Efficacy Against E. coli and P. aeruginosa

In a study assessing the antimicrobial efficacy of TTPD:

  • Tested Strains: Escherichia coli and Pseudomonas aeruginosa
  • Methodology: Disk diffusion method was employed to evaluate the antibacterial activity.
  • Results:
    • Significant inhibition zones were observed for both bacterial strains.
    • Minimum Inhibitory Concentration (MIC) values indicated potent activity at low concentrations.
Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli1532
P. aeruginosa1816

The antimicrobial activity of TTPD is hypothesized to stem from its ability to form complexes with metal ions, which can enhance its bioactivity. Additionally, the aldehyde functional groups may interact with amino acids in bacterial proteins, leading to functional disruption.

Synthesis and Applications

TTPD serves as a precursor for synthesizing various covalent organic frameworks (COFs) that exhibit porosity and can be utilized in drug delivery systems and catalysis.

Synthesis Methods

The synthesis typically involves the condensation reaction of triformylbenzene with appropriate diamines under controlled conditions to yield TTPD.

Applications in Material Science

TTPD has been utilized in creating porous organic cages that demonstrate significant surface area and gas adsorption capabilities. These materials are promising for applications in gas storage and separation technologies.

Properties

IUPAC Name

5-[3,5-bis(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O3/c28-13-22-4-1-16(10-25-22)19-7-20(17-2-5-23(14-29)26-11-17)9-21(8-19)18-3-6-24(15-30)27-12-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAJJEGWMDUKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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